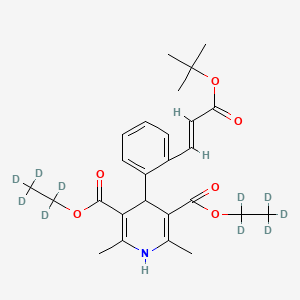

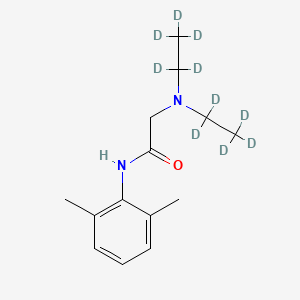

![molecular formula 13C8H1515NO6 B602567 N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-44-1](/img/structure/B602567.png)

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine

概要

説明

“N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is a specialized compound used in biomedical research containing isotopes carbon-13 and nitrogen-15 . It is a derivative of natural glucosamine, a monosaccharide amino sugar found in the human body and in some foods, and is an important component of glycosaminoglycans.

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc.

Molecular Structure Analysis

The molecular formula of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is (13C)8H15(15N)O6 .

Chemical Reactions Analysis

N-acetyl-D-glucosamine labelled with 13C2 and 15N isotopes has a range of applications in research, from tracking metabolic pathways to providing insight into the structure and function of proteins.

Physical And Chemical Properties Analysis

The molecular weight of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is 230.13 .

科学的研究の応用

Glucosamine and its acetylated derivative, N-acetyl glucosamine, are important components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. They have pharmacological effects in relieving osteoarthritis symptoms and show promise in preventing or treating other diseases due to their anti-oxidant and anti-inflammatory activities (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

N-Acetyl-d-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc (Lv et al., 2019).

A study on the conformation of the N-acetyl group of N-Acetyl-d-glucosamine provided insights into its role in larger biomolecules like glycoproteins and polysaccharides (Xue & Nestor, 2022).

Glucosamine's derivative, N-acetyl glucosamine, shows benefits for skin health, accelerating wound healing, improving hydration, and reducing wrinkles. It is also useful in treating hyperpigmentation disorders (Bissett, 2006).

Glucosamine has been proposed as an agent for molecular imaging of cancer using chemical exchange saturation transfer MRI. This application is based on its metabolic products, such as UDP-N-acetylglucosamine, which are involved in glycosylation processes in tumors (Rivlin & Navon, 2020).

The enzymatic production of N-acetyl-d-glucosamine from chitin, an environmentally friendly alternative to chemical processes, has been explored, demonstrating its potential for biotechnological applications (Cardozo et al., 2019).

Safety And Hazards

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-DXKYUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。